molecular formula C19H20F2N4O2 B4064903 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide

Cat. No.: B4064903
M. Wt: 374.4 g/mol
InChI Key: WMBAVUFVTWGVON-UHFFFAOYSA-N
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Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DFB is a small molecule inhibitor that targets the oncogenic protein, c-Myc, which is known to play a critical role in the development and progression of various types of cancer.

Scientific Research Applications

Neurotransmission Study

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide has been utilized in research focused on the serotonergic neurotransmission system, particularly through the study of its analogs like [(18)F]p-MPPF, a 5-HT(1A) antagonist. This research aims to deepen the understanding of serotonin receptors' role in various neurological and psychological conditions, employing techniques such as positron emission tomography (PET) for in-vivo studies (Plenevaux et al., 2000).

Antidementia Drug Research

Studies have investigated derivatives of this compound, such as FK960, focusing on their potential as antidementia drugs. These compounds have been shown to augment long-term potentiation in hippocampal slices, suggesting a mechanism for improving cognitive function and memory (Matsuoka & Satoh, 1998).

Coordination Polymer Research

Research has also extended into the development of novel coordination polymers, where the compound and its derivatives play a role in creating materials with unique properties, such as spontaneous polarization and low dielectric loss, potentially useful for high-density data storage (Ahmad et al., 2014).

Synthesis and Structural Analysis

There's ongoing research into the synthesis and structure-activity relationships of piperazine derivatives, including those related to this compound, aiming at understanding their binding affinity and action mechanisms on biological targets (Zhuang et al., 1994).

Protein Kinase Inhibition

Some studies focus on leveraging the structural framework of this compound for the development of broad-spectrum protein kinase inhibitors, which could have implications in cancer therapy and other diseases where protein kinases play a crucial role (Russell et al., 2015).

Mechanism of Action

While the exact mechanism of action of “N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide” is not known, related compounds have been found to inhibit osteoclast differentiation and protect against bone loss .

Future Directions

The future directions for research on “N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,4-difluorobenzamide” and related compounds could involve further investigation into their effects on osteoclast differentiation and potential applications in the treatment of bone diseases .

Properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c1-13(26)24-7-9-25(10-8-24)18-14(3-2-6-22-18)12-23-19(27)16-5-4-15(20)11-17(16)21/h2-6,11H,7-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBAVUFVTWGVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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